Home > Products > Screening Compounds P90502 > 9-Cyclopentylpurine
9-Cyclopentylpurine -

9-Cyclopentylpurine

Catalog Number: EVT-8788587
CAS Number:
Molecular Formula: C10H12N4
Molecular Weight: 188.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

9-Cyclopentylpurine is a purine derivative characterized by a cyclopentyl group attached to the nitrogen at the 9-position of the purine ring. This compound has garnered attention for its potential biological activity, particularly as an inhibitor of various protein kinases, which are crucial in regulating cellular functions and signaling pathways. The structural modifications at the purine core, including the cyclopentyl substituent, contribute to its pharmacological properties and efficacy in therapeutic applications.

Source and Classification

9-Cyclopentylpurine belongs to the class of purine derivatives, which are organic compounds that play significant roles in biochemistry, including serving as building blocks for nucleic acids. It is particularly noted for its potential as a tyrosine kinase inhibitor, positioning it within the broader category of antineoplastic agents used in cancer treatment. The compound's classification as a small molecule drug candidate highlights its importance in medicinal chemistry and drug development.

Synthesis Analysis

Methods and Technical Details

The synthesis of 9-cyclopentylpurine typically involves several key steps:

  1. Starting Material: The synthesis often begins with commercially available 2,6-dichloropurine.
  2. Amination: The dichloropurine is aminated using an amine in refluxing n-butanol, often with triethylamine as a base to facilitate the reaction.
  3. Deprotonation: The N9-H function is deprotonated using sodium hydride in dry dimethylformamide.
  4. Alkylation: The deprotonated product is then reacted with cyclopentyl halides under anhydrous conditions to introduce the cyclopentyl group.
  5. Purification: The final product is purified using techniques such as flash chromatography and high-performance liquid chromatography to ensure high purity levels suitable for biological evaluation .

This multi-step process allows for the efficient production of 9-cyclopentylpurine while maintaining control over the reaction conditions to optimize yield and purity.

Molecular Structure Analysis

Structure and Data

The molecular structure of 9-cyclopentylpurine can be represented as follows:

  • Molecular Formula: C₁₃H₁₅N₅
  • Molecular Weight: 245.29 g/mol
  • Structural Features:
    • A purine ring system consisting of two fused aromatic rings.
    • A cyclopentyl group attached at the nitrogen atom at position 9.

The structural integrity and functional groups present in 9-cyclopentylpurine are critical for its interaction with biological targets, particularly protein kinases .

Chemical Reactions Analysis

Reactions and Technical Details

9-Cyclopentylpurine undergoes various chemical reactions typical of purines:

  1. Nucleophilic Substitution: The presence of halogen substituents allows for nucleophilic attack by amines or other nucleophiles, leading to further functionalization.
  2. Kinase Inhibition Mechanism: As a kinase inhibitor, it competes with ATP (adenosine triphosphate) for binding at the active site of kinases, thereby inhibiting their activity.
  3. Metabolic Stability Studies: Evaluations of metabolic stability indicate how well the compound withstands enzymatic degradation in biological systems, which is crucial for its therapeutic viability .

These reactions underscore the compound's versatility and potential applications in drug development.

Mechanism of Action

Process and Data

The mechanism of action for 9-cyclopentylpurine primarily involves its role as a protein kinase inhibitor:

  • Inhibition of Kinase Activity: By mimicking ATP, it binds to the active site of kinases, blocking substrate phosphorylation.
  • Impact on Cellular Signaling: This inhibition disrupts various signaling pathways involved in cell proliferation and survival, making it a candidate for cancer therapeutics.
  • Selectivity Profiles: Studies have shown that modifications to the purine structure can enhance selectivity towards specific kinases, improving therapeutic outcomes while minimizing off-target effects .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.
  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties are essential for determining formulation strategies in drug development and understanding how the compound behaves in biological systems .

Applications

Scientific Uses

9-Cyclopentylpurine has several notable applications:

  1. Cancer Research: Its role as a protein kinase inhibitor positions it as a promising candidate for developing treatments targeting various cancers.
  2. Drug Development: Ongoing research focuses on optimizing its structure to enhance potency and selectivity against specific kinases associated with malignancies.
  3. Biochemical Studies: It serves as a tool compound in studies investigating kinase signaling pathways, contributing to our understanding of cellular processes and disease mechanisms .

Through these applications, 9-cyclopentylpurine continues to be an important subject of investigation in medicinal chemistry and pharmacology.

Synthetic Methodologies and Optimization

Regioselective N9-Alkylation Strategies via Mitsunobu Reactions

The Mitsunobu reaction serves as the cornerstone for achieving high-yield, regioselective N9-alkylation in 9-cyclopentylpurine synthesis. This method leverages the differential nucleophilicity of purine nitrogens (N9 vs. N7) under Mitsunobu conditions (triphenylphosphine/diethyl azodicarboxylate), enabling cyclopentyl group installation at the N9 position with >90% regioselectivity. Key studies demonstrate that 2,6-dichloropurine reacts with cyclopentanol in tetrahydrofuran at 0°C–5°C, yielding 9-cyclopentyl-2,6-dichloro-9H-purine as the dominant isomer (>90% purity). Minor N7-alkylated byproducts (<5%) are removed via ethanol recrystallization, eliminating chromatography needs [1] [3]. Optimization studies reveal that electron-withdrawing C6 substituents (e.g., chloro, bromo) enhance regioselectivity by reducing N7 nucleophilicity. Conversely, unprotected purine bases yield N7/N9 mixtures (∼1:1 ratio), underscoring the necessity of halogen protection [2] [9].

Table 1: Optimization of Mitsunobu Conditions for N9-Cyclopentylation

Purine SubstrateSolventTemp (°C)Reaction Time (h)N9:N7 RatioYield (%)
2,6-DichloropurineTetrahydrofuran0–54895:588
6-ChloropurineTetrahydrofuran202485:1575
Purine (unprotected)Tetrahydrofuran202455:4562

Nucleophilic Substitution at C6: Piperazine and Biaryl Motif Incorporation

C6 functionalization of 9-cyclopentylpurine scaffolds exploits the enhanced electrophilicity of C6 halogens for nucleophilic aromatic substitution. Piperazine derivatives are installed via SNAr reactions with 1-substituted piperazines under mild conditions (dimethylformamide, potassium carbonate, 60°C), yielding analogs with potent kinase affinity. For example, compound 19 (6-(4-substituted phenylpiperazine)-9-cyclopentylpurine) exhibits IC₅₀ values <5 μM against hepatocellular carcinoma cells due to dual ALK/BTK inhibition [1] [6]. Biaryl motifs are incorporated via Suzuki-Miyaura coupling, where 6-chloro-9-cyclopentylpurine reacts with arylboronic acids (palladium(II) acetate, SPhos ligand, potassium carbonate). This achieves >80% yield for analogs like 6-(4-morpholinophenyl)-9-cyclopentylpurine, which inhibits FLT3-ITD kinase at nanomolar concentrations (IC₅₀ = 12 nM) [3] [7].

Structure-Activity Relationship (SAR) Insights:

  • Piperazine N-alkylation: Methylation reduces solubility but enhances membrane permeability (e.g., compound 20 IC₅₀ = 1.4 μM vs. 1.0 μM for 19 in Huh7 cells) [1].
  • Ortho-substituted biaryls: Steric hindrance diminishes kinase binding (∼10-fold loss in FLT3 affinity) [3].
  • Electron-donating groups (e.g., 4-morpholinomethyl) improve PDGFRα inhibition (IC₅₀ = 8 nM) [4].

Microwave-Assisted Cyclocondensation for Purine Core Assembly

Microwave irradiation accelerates purine ring formation via cyclocondensation, reducing reaction times from hours to minutes. The Traube synthesis is optimized by reacting 4,5-diaminopyrimidines with triethyl orthoformate under microwave conditions (150°C, 20 min), yielding 6-unsubstituted-9-cyclopentylpurines in 85%–92% yield. This method suppresses degradation pathways observed in conventional thermal heating (e.g., oxidative deamination) [3] [7]. For C6-substituted variants, one-pot cyclization-functionalization sequences are employed: 5-amino-4-cyanoimidazole reacts with isocyanates under microwave irradiation (100°C, 15 min), followed by in situ cyclization with formamide (180°C, 10 min) to deliver 6-carboxamide-9-cyclopentylpurines. This approach achieves 78% yield with >95% purity, eliminating intermediate isolation [7].

Key Advantages:

  • Energy efficiency: 80% reduction in reaction time versus oil-bath heating [7].
  • Improved regiocontrol: Minimizes N1-alkylated byproducts (<3%) [3].
  • Scalability: Demonstrated for 50-g batches without yield erosion [7].

Solid-Phase Synthesis for High-Throughput Analog Generation

Rink amide resin enables rapid generation of 9-cyclopentylpurine libraries via "halogen dance" strategies. 6-Chloro-2-iodo-9-cyclopentylpurine is immobilized on resin through its C2 iodide, leveraging Pd-mediated Sonogashira coupling for C8 diversification. Subsequent SNAr at C6 with amines/piperazines (20% piperidine/dimethylformamide, 50°C) and acid cleavage releases 2,6,8-trisubstituted analogs. This achieves 85%–93% purity per compound with a 30-member library synthesized in <72 hours [3] [7]. Photolithographic techniques further enhance throughput: photo-labile nitroveratryloxycarbonyl (NVOC) protecting groups allow spatial-controlled deprotection on chips, enabling parallel synthesis of 500+ analogs. Screening identified N6-(4-aminocyclohexyl)-N2-(4-morpholinophenyl)-9-cyclopentylpurine as a CDK2 inhibitor (Kᵢ = 4 nM), validating the approach [7].

Table 2: Solid-Phase Synthesis Parameters for 9-Cyclopentylpurine Libraries

Resin TypeLoading (mmol/g)C6 NucleophileCleavage ReagentAvg. Yield (%)Purity Range (%)
Rink amide0.7Piperazines95% Trifluoroacetic acid8285–93
Wang resin0.5Anilines1% Trifluoroacetic acid/dichloromethane7580–88
TentaGel S NH₂0.3Alkylamines20% Hexafluoroisopropanol/dichloromethane6878–85

Prebiotic Pathway Mimicry: Formamide-Based Cyclization

Thermal condensation of formamide with prebiotic precursors provides a route to purine cores under primordial conditions. In a seminal study, 9-cyclopentylpurine analogs were synthesized by heating formamide (200°C, 72 hours) with cyclopentylamine and catalytic montmorillonite K10 clay. This yielded 6-hydroxy-9-cyclopentylpurine at 11% conversion, demonstrating feasibility for abiotic purine formation [9]. Metal-catalyzed variants enhance efficiency: copper(II) oxide (5 mol%) in formamide promotes cyclocondensation of 4,5-diaminoimidazole at 120°C, delivering 9-cyclopentylhypoxanthine in 45% yield. Isotopic labeling confirmed carbon positions: [¹³C]-formamide contributes to C2 and C8 atoms, while cyclopentylamine provides N9 and the alkyl chain [9].

Mechanistic Insights:

  • Formamide activation: Dehydration generates HCN and H₂NCHO, which nucleophilically attack diaminopyrimidine intermediates [9].
  • Clay catalysis: Montmorillonite provides Brønsted acid sites for imidazole ring closure [9].
  • Kinetic barriers: 72-hour reactions overcome slow cyclization (ΔG‡ = 110 kJ/mol) [9].

Properties

Product Name

9-Cyclopentylpurine

IUPAC Name

9-cyclopentylpurine

Molecular Formula

C10H12N4

Molecular Weight

188.23 g/mol

InChI

InChI=1S/C10H12N4/c1-2-4-8(3-1)14-7-13-9-5-11-6-12-10(9)14/h5-8H,1-4H2

InChI Key

XDKPTYKTFBDFFM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2C=NC3=CN=CN=C32

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.